tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-acetamido-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-13-9-12-7-5-6-8-14(12)18(10-13)15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVIBBIJXMZYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721433 | |
| Record name | tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-07-1 | |
| Record name | tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclocondensation
A widely adopted approach involves Friedel-Crafts alkylation of aniline derivatives followed by cyclocondensation. For example:
-
Friedel-Crafts alkylation :
Reaction of 3-nitroaniline with tert-butyl acrylate in the presence of AlCl₃ yields 3-nitro-4-tert-butyloxycarbonylaniline. -
Cyclocondensation :
Treatment with diketene under basic conditions induces cyclization to form 3-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.
Key parameters :
Reductive Amination Pathways
Alternative routes employ reductive amination of ketoesters:
-
Synthesis of 3-keto intermediate :
Ethyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is prepared via Dieckmann cyclization of N-(2-carbethoxyethyl)anthranilic acid. -
Reductive amination :
Condensation with ammonium acetate and subsequent reduction with NaBH₃CN introduces the C3 amino group.
Advantages :
Introduction of the Acetamido Group
Direct Acetylation of 3-Amino Intermediate
The most straightforward method involves acetylating 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate:
Procedure :
-
Dissolve 3-amino derivative (1.0 equiv) in anhydrous DCM (0.4 M)
-
Add acetyl chloride (1.5 equiv) dropwise at 0°C
-
Catalyze with DMAP (0.05 equiv) and NEt₃ (2.0 equiv)
Optimization data :
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | NEt₃ vs. pyridine | 78 vs. 65 | 98.5 vs. 97.2 |
| Solvent | DCM vs. THF | 78 vs. 52 | 98.5 vs. 96.8 |
| Catalyst | DMAP vs. none | 78 vs. 40 | 98.5 vs. 95.1 |
Critical considerations :
Tandem Deprotection-Acetylation
For protected amino precursors (e.g., phthalimido derivatives):
-
Deprotection :
Hydrazinolysis with hydrazine hydrate in ethanol (82% yield) -
In situ acetylation :
Direct treatment with acetic anhydride without intermediate isolation
Advantages :
tert-Butyl Carbamate Installation
Schotten-Baumann Conditions
Classical carbamate formation using tert-butyl chloroformate:
Protocol :
-
Suspend dihydroquinoline (1.0 equiv) in 10% NaOH(aq)
-
Add tert-butyl chloroformate (1.2 equiv) in dioxane
Yield : 85–90%
Side reactions :
Catalytic DMAP-Mediated Coupling
Modern approach using DMAP catalysis:
Reaction setup :
-
Solvent: THF
-
Base: NEt₃
-
Catalyst: DMAP (10 mol%)
-
Temperature: 25°C
Benefits :
Integrated Synthetic Routes
Linear Synthesis (N1 Protection → C3 Acetylation)
Stepwise process :
-
Dihydroquinoline core assembly
-
N1 protection with Boc₂O
-
C3 amination via Buchwald-Hartwig coupling
-
Acetylation of C3 amine
Overall yield : 42–47%
Challenges :
Convergent Synthesis (Fragment Coupling)
Alternative approach :
-
Prepare 3-acetamido-3,4-dihydroquinoline
-
React with Boc-anhydride in flow reactor
Advantages :
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Linear synthesis | Cyclization → Boc → Acetylation | 42–47 | 98.2 |
| Reductive amination | Ketoester → NH₂ → Ac | 55–60 | 97.8 |
| Convergent approach | Fragment coupling in flow | 58–62 | 99.1 |
Byproduct Formation and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| N,O-Diacetylated derivative | Excess acetylating agent | Strict stoichiometric control |
| O4-Carbonylated species | Schotten-Baumann conditions | Use DMAP catalysis |
| Dehydroquinoline | Acidic conditions during Boc | Maintain pH > 8.5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can yield dihydroquinoline derivatives with varying degrees of saturation.
Substitution: The acetamido and tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of dihydroquinoline derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:
Key Observations:
Synthetic Yields: Yields vary significantly based on substituents and methods. For example, Pd-catalyzed reactions (e.g., 1d-CHO: 66% ) often outperform microwave-assisted Suzuki couplings (2b: 44.4% ) or asymmetric hydrogenations (2h: 39% ).
Stereochemical Control :
- Chiral centers at the 4-position (e.g., compound 6 ) are achieved using sulfinylimine chemistry, while Ru catalysis enables fluorination at the 3-position (2h) with moderate enantioselectivity .
Spectroscopic Signatures :
Physicochemical Properties
Biological Activity
Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : Specific CAS number not provided in the search results.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. The compound exhibits activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Candida albicans, suggesting its potential as an antifungal agent.
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, related compounds have been shown to act through various pathways:
- Inhibition of Cell Wall Synthesis : Similar quinoline derivatives disrupt bacterial cell wall formation.
- DNA Intercalation : Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A recent study evaluated the efficacy of this compound against multidrug-resistant (MDR) strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with a notable reduction in bacterial load in vitro compared to control groups .
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics like vancomycin. Results indicated enhanced efficacy against resistant strains when used in combination therapy, suggesting a potential strategy for overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate, and how do reaction conditions influence yield?
- Methodology:
-
Catalytic systems: Use iridium or palladium catalysts for enantioselective amination or cross-coupling reactions. For example, iridium-catalyzed amination achieves up to 94% yield under standard conditions (DMF, 50°C) . Palladium-catalyzed allylic substitution (e.g., with allyl acetates) requires anhydrous DCM and Ti(OEt)₄ for imine intermediate formation .
-
Key steps: Boc protection of dihydroquinolinones using Boc₂O and DMAP in anhydrous DCM .
-
Purification: Flash column chromatography (SiO₂ or AlO₂) with gradient elution (hexane:acetone or ethyl acetate) .
- Data Table:
| Method | Catalyst | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Amination | Ir | DMF | 50 | 94% | |
| Allylic substitution | Pd | DCM | RT | 82% | |
| Boc protection | DMAP | DCM | RT | 85–90% |
Q. How can structural characterization (NMR, HRMS) resolve ambiguities in dihydroquinoline derivatives?
- Methodology:
- ¹H/¹³C NMR: Focus on diagnostic signals:
- tert-Butyl groups: δ ~1.5 ppm (singlet, 9H) .
- Acetamido protons: δ ~2.0–2.1 ppm (singlet, 3H) .
- Aromatic protons: δ 6.8–7.6 ppm (doublets/dd, J = 8–10 Hz) .
- HRMS: Confirm molecular ion ([M+Na]⁺) with <2 ppm error .
- SFC/HPLC: Determine enantiomeric excess (e.g., 92% ee via SFC) .
Advanced Research Questions
Q. What strategies address conflicting biological activity data for dihydroquinoline derivatives in pharmacological studies?
- Methodology:
-
Target validation: Use knockout cell lines or competitive binding assays to confirm interactions with opioid receptors (MOR/DOR) .
-
SAR analysis: Compare substituent effects (e.g., nitro groups enhance antimicrobial activity; methoxy groups improve lipid regulation) .
-
Dose-response studies: Optimize concentrations (e.g., IC₅₀ values) using in vitro cytotoxicity assays (e.g., MTT) .
- Data Contradiction Example:
-
Conflicting reports: Nitro-substituted derivatives show variable anticancer activity (e.g., 10–60% inhibition in MCF-7 cells).
-
Resolution: Test under standardized conditions (pH 7.4, 37°C) and validate via apoptosis markers (caspase-3 activation) .
Q. How can functional group transformations (e.g., hydrolysis of tert-butyl esters) expand the compound’s utility in drug discovery?
- Methodology:
-
Acid/Base hydrolysis: Convert tert-butyl esters to carboxylic acids using TFA/DCM (RT, 12–24 hrs) .
-
Cross-coupling: Introduce cyclobutyl or trifluoromethyl groups via Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) .
-
Reductive amination: Modify acetamido groups with NaBH₃CN or H₂/Pd-C .
- Case Study:
-
tert-Butyl → carboxylic acid conversion enables peptide coupling (EDCI/DMAP) for prodrug synthesis .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., opioid receptors)?
- Methodology:
- Molecular docking: Use AutoDock Vina with crystal structures of MOR (PDB: 5C1M) to map binding pockets .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models: Correlate logP (2.8–3.4) and polar surface area (38–45 Ų) with blood-brain barrier permeability .
Data Analysis & Optimization
Q. How do solvent polarity and temperature affect enantioselective synthesis outcomes?
- Methodology:
-
Solvent screening: Compare DMF (high polarity) vs. THF (moderate polarity) in iridium-catalyzed reactions. DMF improves catalyst stability (ΔΔG‡ ~2 kcal/mol) .
-
Temp gradients: Optimize between 25–50°C; higher temps (50°C) accelerate kinetics but may reduce ee .
- Data Table:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | ee (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 92 |
| THF | 7.5 | 0.28 | 85 |
Q. What structural features explain the compound’s stability under acidic vs. basic conditions?
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
